Product packaging for 2-Cyclopropyl-5-iodopyridine(Cat. No.:CAS No. 2383045-41-6)

2-Cyclopropyl-5-iodopyridine

Cat. No.: B2886381
CAS No.: 2383045-41-6
M. Wt: 245.063
InChI Key: UOKNOGWGWGTPES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodopyridine (CAS 2383045-41-6) is a chemical compound with the molecular formula C8H8IN and a molecular weight of 245.06 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents. The cyclopropyl and iodine substituents on the pyridine ring make it a valuable intermediate for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal for constructing complex molecular architectures. In medicinal chemistry, strategic incorporation of cyclopropyl rings into lead compounds is a established strategy to improve metabolic stability and potency . The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism, which can lead to enhanced pharmacokinetic profiles for drug candidates. Researchers utilize reagents like this compound to explore these unique properties in the design of potent inhibitors for targets such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme of significant interest in immuno-oncology . Proper storage recommendations are to keep the compound in a dark place, sealed and dry, at temperatures between 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8IN B2886381 2-Cyclopropyl-5-iodopyridine CAS No. 2383045-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNOGWGWGTPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2383045-41-6
Record name 2-cyclopropyl-5-iodopyridine
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Synthetic Methodologies for 2 Cyclopropyl 5 Iodopyridine and Analogs

Strategies for Carbon-Iodine Bond Formation in Pyridine (B92270) Systems

The formation of a carbon-iodine bond on a pyridine ring can be accomplished through several methods, principally categorized as direct iodination of a C-H bond or through the exchange of an existing halogen atom.

Direct Iodination Approaches

Direct C-H iodination offers an atom-economical route to iodinated pyridines by converting a carbon-hydrogen bond directly into a carbon-iodine bond. One effective method involves a radical-based C-H iodination protocol. This approach has been successfully applied to pyridines, leading to iodination at the C3 and C5 positions. rsc.orgrsc.org The mechanism for this transformation can proceed through either a radical or an electrophilic pathway, depending on the specific substrate and conditions. rsc.org While electrophilic iodination of aromatic substrates can be challenging due to the low reactivity of iodine, the use of strong oxidative agents or acidic conditions can facilitate the reaction. nih.gov

A developed protocol for the direct C–H iodination of various heterocycles, including pyridines, demonstrates the feasibility of this strategy. The reaction conditions are generally mild and can be applied to both electron-rich and electron-poor heteroaromatic systems, showcasing the method's broad scope. rsc.orgrsc.org

Reagent SystemPosition of IodinationHeterocycleReference
Radical-based protocolC3 and C5Pyridines rsc.orgrsc.org
Iodine and Nitrate SaltsC5Pyrimidines nih.gov

Halogen Exchange Reactions for Pyridine Derivatives

Halogen exchange reactions, particularly the Finkelstein reaction, provide a reliable method for synthesizing iodo-pyridines from other halo-pyridines, such as chloro- or bromo-pyridines. manac-inc.co.jp This nucleophilic substitution reaction involves treating a halide with an excess of an alkali iodide salt, typically in a polar solvent like acetone. manac-inc.co.jp The reaction's success relies on the differential solubility of the resulting alkali halide salts; for instance, sodium iodide (NaI) is soluble in acetone, while the sodium chloride (NaCl) and sodium bromide (NaBr) formed are not, driving the equilibrium toward the iodinated product. manac-inc.co.jp

For aryl halides, including pyridine derivatives, this exchange can be more challenging and may require metal catalysis. science.gov An efficient copper-catalyzed Finkelstein-type reaction has been developed for the conversion of aryl bromides to aryl iodides. This method utilizes copper(I) iodide as a catalyst in the presence of sodium iodide and a ligand such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. frontiersin.org This catalytic system has proven to have a remarkably broad scope, enabling the smooth conversion of various aryl bromides to their corresponding iodides in excellent yields. frontiersin.org Such reactions are of significant importance as they allow for the transformation of less reactive chloro- or bromo-pyridines into the more reactive iodo-pyridine derivatives, which are valuable substrates for subsequent cross-coupling reactions. science.govfrontiersin.org

Methodologies for Cyclopropyl (B3062369) Group Introduction onto Pyridine Scaffolds

The introduction of a cyclopropyl group onto a pyridine ring is most commonly achieved through organometallic cross-coupling reactions. These methods offer a versatile and efficient means of forming the necessary carbon-carbon bond.

Organometallic Coupling Reactions with Cyclopropyl Reagents

Palladium-catalyzed cross-coupling reactions are the cornerstone for installing cyclopropyl groups onto aromatic and heteroaromatic systems. These reactions are tolerant of a wide array of functional groups and generally proceed under mild conditions. audreyli.comnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation. nih.gov This reaction has been effectively applied to the cyclopropylation of halo-pyridines. In this context, a halo-pyridine (e.g., bromo- or chloro-pyridine) is coupled with a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters (e.g., potassium cyclopropyltrifluoroborate). audreyli.comnih.gov

The reaction of cyclopropylboronic acid with various heteroaryl bromides has been shown to proceed smoothly to give the cyclopropyl adducts in good to excellent yields. audreyli.com Optimized conditions often involve a palladium catalyst, such as palladium acetate, paired with a suitable phosphine (B1218219) ligand like tricyclohexylphosphine (Pcy₃). The addition of water has been observed to have a significant accelerating effect on the reaction. audreyli.com

While much of the focus has been on aryl bromides and iodides, methods have also been developed for the coupling of less reactive but more accessible heteroaryl chlorides. nih.gov The use of potassium cyclopropyltrifluoroborate (B8364958) has proven effective for the Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl chlorides, accommodating diverse functional groups and substitution patterns. nih.govacs.org

Table 1: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Heteroaryl Bromides

Heteroaryl Bromide Catalyst/Ligand Base Solvent Yield Reference
3-Bromopyridine Pd(OAc)₂ / Pcy₃ K₃PO₄ Toluene/H₂O 61% audreyli.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed strategies can be employed for the direct cyclopropylation of heterocycles. nih.gov While some direct cyclopropylation methods focus on other classes of heterocycles like 1,3-azoles and thiophenes, the principles can be extended to pyridine systems. nih.gov These reactions typically involve the oxidative addition of a cyclopropyl-halide bond to a palladium(0) complex. nih.gov

The choice of ligand is critical in palladium-catalyzed couplings. For instance, in the synthesis of cyclopropylthiophenes via Suzuki-Miyaura coupling, the SPhos ligand in combination with palladium(II) acetate has been shown to be highly effective, allowing for low catalyst loadings (0.5–5 mol%) and achieving high yields. nih.gov Similar catalyst systems can be adapted for pyridine substrates.

Furthermore, palladium catalysis is central to other coupling reactions that, while not directly forming a C-C bond with the ring, highlight the compatibility of the cyclopropyl group. For example, palladium-catalyzed methods have been developed for the monoarylation of cyclopropylamine with various (hetero)aryl chlorides, including pyridines, using specialized phosphine ligands. acs.orgnbn-resolving.org These related methodologies underscore the versatility of palladium catalysis in synthesizing complex molecules containing both cyclopropyl and pyridine moieties.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for forming C(sp²)-C(sp³) bonds, making them suitable for the synthesis of 2-cyclopropylpyridines. This approach couples two different electrophiles, such as a 2-halopyridine and an alkyl halide, using a nickel catalyst and a stoichiometric reductant, thereby avoiding the need for pre-formed organometallic reagents. chemrxiv.orgnih.gov

The synthesis of 2-alkylated pyridines has been successfully achieved by coupling 2-chloropyridines with various alkyl bromides. nih.gov While a direct synthesis of 2-Cyclopropyl-5-iodopyridine using this one-step method is not explicitly detailed, the principles can be extended. A plausible route would involve the cross-coupling of a cyclopropyl electrophile with a pre-functionalized iodinated chloropyridine, such as 2-chloro-5-iodopyridine. Key to the success of these reactions is the choice of ligand and reaction conditions. For instance, the use of a rigid bathophenanthroline ligand in DMF has proven effective for coupling 2-chloropyridines with alkyl bromides. nih.gov

Mechanistic studies suggest that these reactions can proceed via the formation of radical intermediates. nsf.gov The process generally involves the reduction of a Ni(II) precursor to a more reactive Ni(0) species by a metallic reductant like manganese or zinc powder. This Ni(0) complex can then react with the aryl halide and the alkyl electrophile in a catalytic cycle to form the desired product.

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines

Catalyst Ligand Reductant Solvent Temperature Yield (%)
NiBr₂·3H₂O Bathophenanthroline Mn⁰ DMF Not specified Varies (e.g., 72% for 2-butylpyridine) nih.gov
Cooperative Multi-Metal Catalysis (e.g., Cu/Pd)

Cooperative catalysis, employing two distinct metals to achieve a transformation not possible with either metal alone, offers unique advantages in synthesis. A cooperative Cu/Pd system has been developed for the regioselective C(sp²)-carboboration of 1,3-diynes, demonstrating the power of this approach to create highly functionalized molecules. rsc.org

While direct application to this compound synthesis is not explicitly documented, the principles of cooperative catalysis are relevant. For instance, palladium is well-known for catalyzing cross-coupling reactions involving aryl halides (like iodopyridine), while copper catalysts are often used in reactions involving organoboron compounds or in facilitating specific transmetalation steps. A hypothetical cooperative Cu/Pd catalyzed pathway for the synthesis of a cyclopropyl pyridine analog could involve the coupling of an iodopyridine with a cyclopropylboron reagent. In such a system, the palladium catalyst would activate the C-I bond, while the copper co-catalyst could facilitate the transmetalation of the cyclopropyl group from boron to palladium, ultimately leading to the formation of the desired product. The synergy between the two metals can lead to higher yields, better selectivity, and milder reaction conditions.

Cyclopropanation Reactions of Pyridine-Substituted Precursors

This strategy involves forming the three-membered cyclopropane (B1198618) ring onto a precursor that already contains the pyridine moiety. This is typically achieved by reacting a pyridine-substituted alkene with a carbene or carbene equivalent.

One prominent method is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. This reagent can react with a vinylpyridine, such as 2-vinyl-5-iodopyridine, to install the cyclopropane ring. Another approach involves the use of sulfoxonium ylides, which can react with β,γ-unsaturated ketoesters containing a pyridine ring in an enantioselective fashion when catalyzed by a chiral rhodium complex. organic-chemistry.org

More recently, biocatalytic strategies using engineered hemoproteins have emerged for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors. wpmucdn.comnih.gov This method provides access to optically active pyridine-functionalized cyclopropanes with high efficiency and stereoselectivity. wpmucdn.com The reaction involves the enzyme-mediated activation of the pyridotriazole to generate a pyridine-carbene intermediate, which then reacts with an olefin. wpmucdn.comnih.gov

Table 2: Examples of Cyclopropanation Methods for Pyridine Analogs

Method Carbene Source Substrate Type Catalyst Key Features
Ylide Reaction Pyridinium ylides Electron-deficient olefins Base (e.g., NaOH) Forms activated cyclopropanes researchgate.net
Biocatalytic Pyridotriazoles Various olefins Engineered myoglobins High stereoselectivity, enantiodivergent wpmucdn.comnih.gov

Nucleophilic Addition/Substitution with Cyclopropyl Nucleophiles

The direct introduction of a cyclopropyl group onto a pyridine ring can be accomplished via nucleophilic addition or substitution using a cyclopropyl nucleophile. The pyridine ring itself is electron-deficient and can be attacked by strong nucleophiles, particularly at the C2 and C4 positions. quimicaorganica.orgyoutube.com

For a nucleophilic aromatic substitution (SNAr) reaction to occur, a good leaving group must be present on the pyridine ring, such as a halogen. A reagent like cyclopropylmagnesium bromide or cyclopropyllithium could potentially displace a leaving group (e.g., chlorine or bromine) at the 2-position of a 5-iodopyridine derivative.

Alternatively, the pyridine ring can be activated by N-acylation or N-alkylation to form a pyridinium salt. These salts are much more electrophilic and readily undergo addition by nucleophiles. nih.gov The addition of a cyclopropyl nucleophile would likely occur at the 2-position of a 3-substituted pyridinium salt, leading to a 1,2-dihydropyridine intermediate. nih.gov Subsequent oxidation of this intermediate would restore aromaticity and yield the 2-cyclopropylpyridine product. nih.gov This two-step sequence of addition followed by oxidation effectively achieves a formal nucleophilic substitution.

Multistep Synthetic Routes to Diversely Functionalized Pyridines Incorporating Cyclopropyl and Halo Moieties

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of the desired substituents onto a pyridine core. This approach offers flexibility in the synthesis of complex analogs. For this compound, one could envision several strategic sequences.

One route could begin with the halogenation of a pre-existing 2-cyclopropylpyridine. Direct iodination of 2-cyclopropylpyridine would likely be directed by the ring nitrogen to the 3- and 5-positions. The synthesis of 2-amino-5-iodopyridine, for example, is achieved by the direct iodination of 2-aminopyridine. google.com A similar strategy could be applied if an activating group is present to direct iodination to the 5-position.

Another powerful strategy starts with a di-substituted pyridine and relies on selective transformations. For example, 2-bromo-5-iodopyridine is a commercially available starting material. guidechem.com A selective metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to introduce the cyclopropyl group at the 2-position. The differential reactivity of the C-Br versus the C-I bond is key; typically, the C-I bond is more reactive in palladium-catalyzed couplings. However, under specific nickel-catalyzed conditions, selective coupling at the C-Br or C-Cl position can be achieved. This differential reactivity allows for the selective replacement of one halogen with the cyclopropyl group, leaving the iodo group at the 5-position intact. For instance, 2,5-dibromopyridine can be selectively lithiated at the 5-position and then quenched with iodine to produce 2-bromo-5-iodopyridine, demonstrating the feasibility of manipulating specific positions on a dihalopyridine. guidechem.com

Ring-Forming Reactions for Substituted Pyridines and Quinolines

Instead of modifying a pre-existing pyridine ring, one can construct the ring from acyclic precursors that already contain the necessary functional groups. These de novo synthesis strategies are particularly useful for creating highly substituted or structurally complex pyridine and quinoline systems.

Ring-opening/cyclization cascades of cyclopropane derivatives are a powerful tool in this regard. beilstein-journals.org For example, a reaction could be designed where an acyclic precursor containing a cyclopropyl group and a nitrogen atom undergoes cyclization to form the pyridine ring. The reaction of donor-acceptor (D-A) cyclopropanes with various substrates can lead to the formation of diverse heterocyclic systems. mdpi.com While a direct application to this compound is complex, a multi-step synthesis could involve the reaction of a cyclopropane-containing building block in a condensation reaction (e.g., a Hantzsch-type synthesis) to form a dihydropyridine (B1217469) ring, which is then oxidized to the corresponding pyridine. The iodo substituent could be incorporated either on one of the acyclic precursors or introduced onto the newly formed ring in a subsequent step. These ring-forming strategies offer a high degree of flexibility for introducing diverse functionalities.

Reactivity and Advanced Chemical Transformations of 2 Cyclopropyl 5 Iodopyridine

Cross-Coupling Reactions at the Iodine Center

The carbon-iodine bond in 2-cyclopropyl-5-iodopyridine is the primary site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound readily participates in these reactions with a range of aryl and heteroaryl boronic acids and their derivatives. arkat-usa.orgaudreyli.com The reaction is valued for its mild conditions and tolerance of diverse functional groups. nih.gov

Research has demonstrated the successful coupling of cyclopropylboronic acid with various aryl and heteroaryl bromides, highlighting the utility of this type of transformation. audreyli.com For instance, the coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides, which are typically less reactive than iodides, has been achieved in good to excellent yields using a palladium acetate/XPhos catalyst system. nih.gov This suggests that this compound would be a highly reactive partner in such couplings. The general applicability of Suzuki-Miyaura coupling extends to sterically hindered and electronically diverse partners. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Organoboron ReagentCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O2-Cyclopropyl-5-phenylpyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O2-Cyclopropyl-5-(4-methoxyphenyl)pyridine
Thiophen-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene2-Cyclopropyl-5-(thiophen-3-yl)pyridine
Potassium cyclopropyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O2,5'-Dicyclopropyl-bipyridine

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically catalyzed by a palladium species. thermofisher.com this compound can serve as the aryl halide component in this reaction. For example, the Heck coupling of 2-iodopyridine (B156620) with various alkenes has been shown to proceed in acceptable yields. thieme-connect.com This transformation provides a direct method for the alkenylation of the pyridine (B92270) ring at the 5-position, introducing valuable structural motifs. The reaction tolerates a wide array of functional groups, making it a versatile synthetic tool. thermofisher.com In some cases, the initial Heck adduct can undergo subsequent intramolecular reactions, leading to more complex heterocyclic systems. chemrxiv.org

The Stille coupling reaction pairs an organohalide with an organotin reagent, catalyzed by palladium, to create a new carbon-carbon bond. numberanalytics.comuwindsor.ca This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca this compound is a suitable substrate for Stille coupling, reacting with various organostannanes. The reaction is effective for creating sp²-sp² carbon bonds and has been widely applied in the synthesis of complex molecules and conjugated polymers. researchgate.net

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp³-sp³ linkages. wikipedia.orgrsc.org The reaction of 2-heterocyclic organozinc reagents with aryl halides proceeds efficiently, suggesting that this compound would readily couple with various organozinc compounds. organic-chemistry.orgresearchgate.net Nickel-catalyzed Negishi couplings have been successfully employed for the synthesis of biaryl compounds. rsc.org

Beyond carbon-carbon bond formation, the iodine atom of this compound is a handle for introducing heteroatoms through cross-coupling reactions.

C-N Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acs.org this compound can be coupled with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acs.orgnih.gov

C-O Coupling: The formation of aryl ethers can be achieved through palladium- or copper-catalyzed coupling reactions. nih.gov For instance, the Chan-Lam coupling utilizes a copper catalyst to couple arylboronic acids with alcohols or phenols. organic-chemistry.org While this involves a boronic acid derivative, similar palladium-catalyzed systems exist for the direct coupling of aryl halides like this compound with alcohols and phenols to form the corresponding ethers. nih.gov

C-S Coupling: Thioethers can be synthesized via palladium- or nickel-catalyzed cross-coupling of aryl halides with thiols or their corresponding salts. cardiff.ac.uk A nickel-catalyzed method using disulfides has been developed, offering an efficient route to various thioethers with high functional group tolerance. rsc.org This methodology would be applicable to this compound for the introduction of a sulfur linkage.

Table 2: Examples of Carbon-Heteroatom Cross-Coupling Reactions This table is illustrative and based on typical conditions for similar substrates.

Coupling PartnerReaction TypeCatalystBaseExpected Product
MorpholineBuchwald-Hartwig AminationPd₂(dba)₃ / BINAPNaOt-Bu4-(2-Cyclopropylpyridin-5-yl)morpholine
PhenolBuchwald-Hartwig C-O CouplingPd(OAc)₂ / RuPhosCs₂CO₃2-Cyclopropyl-5-phenoxypyridine
BenzenethiolC-S CouplingNiCl₂(dppp)K₃PO₄2-Cyclopropyl-5-(phenylthio)pyridine

Regioselective Functionalization of the Pyridine Core

The pyridine ring of this compound possesses distinct electronic properties that guide the regioselectivity of its functionalization. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack and radical substitution, particularly at the positions ortho and para to the nitrogen.

C-H Functionalization Strategies (e.g., Minisci-type reactions)

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles like pyridine. wikipedia.org It involves the addition of a nucleophilic radical to the protonated pyridine ring. wikipedia.orgchim.it This reaction is particularly useful as it allows for the formation of C-C bonds at positions that are not easily accessible through other means. wikipedia.org

For pyridine itself, Minisci reactions often lead to a mixture of regioisomers. wikipedia.org However, the substituents on the pyridine ring in this compound would be expected to direct the incoming radical. The reaction typically occurs at the C2 and C4 positions of the pyridine ring. Given that the C2 position is already substituted, functionalization would be anticipated at the C4 and C6 positions. The electronic and steric effects of the cyclopropyl (B3062369) and iodo groups would influence the regiochemical outcome.

Modern advancements in Minisci-type reactions, including photocatalytic methods, have expanded the scope and improved the reaction conditions, often making them milder and more tolerant of various functional groups. chim.it For instance, trifluoromethyl radical-initiated intramolecular Minisci reactions have been developed to afford diversified annulated pyridines. acs.org

The table below outlines the key features of the Minisci reaction for pyridine functionalization.

Reaction FeatureDescriptionRef.
Reaction TypeNucleophilic Radical Substitution wikipedia.org
Substrate RequirementProtonated Electron-Deficient Heterocycle wikipedia.org
Common Positions of AttackC2 and C4 wikipedia.org
AdvantagesDirect C-H Functionalization, Use of Inexpensive Radicals wikipedia.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, especially when substituted with electron-withdrawing groups or halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the iodine atom at the C5 position serves as a good leaving group for SNAr reactions.

A variety of nucleophiles, including those based on sulfur, oxygen, and carbon, can displace the iodo group. sci-hub.se Microwave-assisted SNAr reactions on halopyridines have been shown to proceed rapidly and in high yields. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, although this can be influenced by the nucleophile and reaction conditions. sci-hub.se However, the C-I bond is generally weaker and more readily cleaved in cross-coupling reactions.

The 2-cyclopropyl group may exert some steric hindrance, but the C5 position is relatively accessible. The reaction conditions for SNAr on halopyridines can vary, but often involve polar aprotic solvents and may require elevated temperatures. sci-hub.se

Dearomatization Reactions

Dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional, partially saturated heterocyclic structures. nih.govnih.gov These reactions add significant synthetic value by providing access to building blocks that are rich in sp³ centers.

Several methods exist for the dearomatization of pyridines. Catalytic stereoselective dearomatization can lead to the formation of valuable 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones. mdpi.com These reactions can be achieved through nucleophilic addition to activated pyridines or by using pyridine derivatives that act as nucleophiles at the nitrogen atom. mdpi.com

Metal-free dearomatization of N-heteroarenes can be achieved using mild reducing agents like amine boranes, yielding N-substituted 1,4- and 1,2-dihydropyridines. nih.govnih.gov Another approach involves oxidative dearomatization mediated by arenophiles, such as N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which can lead to dihydropyridine (B1217469) cis-diols and epoxides after further transformations. chemistryviews.org

For this compound, dearomatization would likely involve initial activation of the pyridine ring, for example, by N-alkylation or N-acylation, followed by nucleophilic attack. The resulting dihydropyridine could then be subjected to further synthetic manipulations.

The table below summarizes different approaches to pyridine dearomatization.

Dearomatization MethodReagents/CatalystsProduct TypeRef.
Catalytic Stereoselective DearomatizationChiral Catalysts, NucleophilesDihydropyridines, Pyridones mdpi.com
Metal-Free ReductionAmine BoranesDihydropyridines nih.govnih.gov
Oxidative DearomatizationMTAD, OxidantsDihydropyridine Diols/Epoxides chemistryviews.org
Cyclizative DearomatizationIsocyanates, Organophosphorus PromoterBicyclohydantoins rsc.org

Metalation and Organometallic Reagent Generation

The carbon-iodine bond in this compound is the primary center of reactivity for metalation, a fundamental process for creating organometallic reagents. wikipedia.org This transformation involves replacing the iodine atom with a metal, rendering the C5-position of the pyridine ring a potent nucleophile, ready for subsequent reactions with various electrophiles. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this exchange efficient. wikipedia.org

Two principal methods for the metalation of aryl iodides are lithium-halogen exchange and the formation of Grignard reagents.

Lithium-Halogen Exchange: This is a rapid reaction, often kinetically controlled, where an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), exchanges its lithium atom for the iodine on the pyridine ring. wikipedia.orguni-muenchen.de The process is highly efficient for aryl iodides and is generally faster than competing reactions like nucleophilic addition. wikipedia.org The reaction results in the formation of 2-Cyclopropyl-5-lithiopyridine, a powerful intermediate for creating new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagent (Organomagnesium) Formation: The corresponding Grignard reagent, 2-Cyclopropyl-5-pyridylmagnesium iodide, can be generated through two main pathways. The first is a direct oxidative insertion of magnesium metal into the carbon-iodine bond. uni-muenchen.de Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to solvate and stabilize the resulting organomagnesium species. uni-muenchen.de A more reactive alternative involves an iodine-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent, which exhibits enhanced reactivity. mdpi.com

Reaction TypeReagent(s)SolventExpected Organometallic Product
Lithium-Halogen Exchangen-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)THF, Diethyl ether2-Cyclopropyl-5-lithiopyridine
Grignard Formation (Insertion)Magnesium (Mg) turningsTHF, Diethyl ether2-Cyclopropyl-5-pyridylmagnesium iodide
Grignard Formation (Exchange)Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiClTHF2-Cyclopropyl-5-pyridylmagnesium chloride

Functional Group Interconversions on the Pyridine Ring

The iodine atom of this compound serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions. These methods offer powerful and versatile strategies for introducing new functional groups at the C5 position, significantly diversifying the molecular architecture. The reactivity of aryl halides in these couplings generally follows the order I > OTf > Br > Cl, making the iodo-substituent an ideal handle for selective transformations. mdpi.comnrochemistry.comlibretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. libretexts.orgnih.gov Applying this to this compound with various amines would yield a range of 5-amino-2-cyclopropylpyridine derivatives. The choice of ligand (e.g., BrettPhos, XPhos) is critical for achieving high yields and broad substrate scope. libretexts.org

Sonogashira Coupling: To introduce carbon-carbon triple bonds, the Sonogashira coupling is employed. nrochemistry.com This reaction couples a terminal alkyne with an aryl halide using a dual catalyst system of palladium and copper(I) iodide, typically in the presence of an amine base. nrochemistry.comscirp.org This method would convert this compound into various 2-Cyclopropyl-5-alkynylpyridines.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling creates a new carbon-carbon single bond by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex with a phosphine ligand and requires a base for the activation of the boronic acid. organic-chemistry.orgrsc.org This transformation would allow the synthesis of 5-aryl or 5-vinyl derivatives of 2-cyclopropylpyridine.

Cyanation: The introduction of a nitrile (-CN) group can be accomplished via palladium- or nickel-catalyzed cyanation. researchgate.net Using a cyanide source like zinc cyanide (Zn(CN)₂), which is less toxic than other cyanide reagents, this compound can be converted to 2-Cyclopropyl-5-cyanopyridine. This reaction typically utilizes a palladium or nickel catalyst with a phosphine ligand. researchgate.net

Reaction NameFunctional Group IntroducedTypical Reagents & CatalystsProduct Class
Buchwald-Hartwig AminationAmino (R₂N-)R₂NH, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu)5-Amino-2-cyclopropylpyridines
Sonogashira CouplingAlkynyl (R-C≡C-)Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, amine base (e.g., Et₃N)2-Cyclopropyl-5-alkynylpyridines
Suzuki-Miyaura CouplingAryl/Vinyl (Ar-)Ar-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃)5-Aryl/Vinyl-2-cyclopropylpyridines
CyanationCyano (-CN)Zn(CN)₂, Pd or Ni catalyst, phosphine ligand2-Cyclopropyl-5-cyanopyridine

Mechanistic Investigations of Reactions Involving 2 Cyclopropyl 5 Iodopyridine

Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal-catalyzed reactions are pivotal in the functionalization of 2-cyclopropyl-5-iodopyridine. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful method for creating Csp³-Csp² bonds. A common catalytic cycle for these reactions involves several key steps:

Oxidative Addition : The cycle typically initiates with the oxidative addition of the aryl halide, such as this compound, to a low-valent transition metal species, often a Pd(0) complex.

Transmetalation or Substitution : This is followed by the substitution of the halide on the metal complex with another nucleophilic species. In reactions like the Hiyama coupling, this step involves a transmetalation event with an organosilicon reagent.

Reductive Elimination : The final step is the reductive elimination from the resulting complex, which forms the new carbon-carbon bond and regenerates the active catalytic species.

The nature of the base, ligand, and solvent can significantly influence the efficiency and outcome of these catalytic cycles. For instance, in the Hiyama cross-coupling, fluoride-free conditions using NaOH and ethylene (B1197577) glycol with palladium nanoparticles have been shown to be effective.

Different palladium catalytic systems, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(dba)₂, often in combination with phosphine (B1218219) ligands, are employed to facilitate these transformations. The choice of catalyst and ligand can also enable enantioselective transformations. For example, chiral bidentate thioether ligands have been used in Pd(II)-catalyzed enantioselective C-H functionalization reactions, which can proceed through either Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles depending on the specific reaction, such as arylation or carbonylation.

Role of Intermediates in Reaction Pathways

In transition metal-catalyzed reactions involving this compound, organometallic intermediates are central. For example, in palladium-catalyzed cross-coupling reactions, an arylpalladium(II) halide intermediate is formed after the initial oxidative addition. The subsequent steps of the catalytic cycle proceed through further intermediates.

In some transformations, the formation of non-classical carbocations has been proposed. For instance, studies on the α-cyclopropanation of ketone derivatives suggest the intermediacy of non-classical cyclopropylcarbinyl cations.

The formation of specific intermediates can also be directed by the reaction conditions. For example, in the synthesis of indolizines, a 1,3-dipolar intermediate can be generated, which then participates in cycloaddition reactions. The study of these intermediates, sometimes through computational modeling and techniques like cryogenic trapping, is crucial for a complete understanding of the reaction mechanism.

Studies on Regioselectivity and Chemoselectivity

Regioselectivity and chemoselectivity are critical concepts in the synthesis of complex molecules from substrates like this compound, which possesses multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. For a molecule like this compound, a reagent might selectively react with the iodine atom (e.g., in a cross-coupling reaction) or the pyridine (B92270) ring.

Regioselectivity concerns the preference for a reaction to occur at one position over another within a functional group or on a ring system. For instance, in reactions involving the pyridine ring, substitution could potentially occur at different positions.

In transition metal-catalyzed cross-coupling reactions, the iodine atom of this compound is typically the site of reaction, demonstrating high chemoselectivity. The regioselectivity of further functionalization can be influenced by various factors. For example, in the direct functionalization of pyridine N-oxides, the electronic properties of the N-oxide group direct

Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 5 Iodopyridine

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the calculation of molecular properties from first principles. For a molecule like 2-cyclopropyl-5-iodopyridine, QM calculations can elucidate its three-dimensional structure, the stability of different conformations, and its intrinsic reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules. DFT calculations can optimize the molecule's geometry to find its most stable conformation and can compute various properties that shed light on its reactivity. scispace.comresearchgate.net

DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), are employed to find the minimum energy structure. researchgate.netmdpi.com For this compound, a geometry optimization would confirm the planarity of the pyridine (B92270) ring and the specific orientation of the cyclopropyl (B3062369) group relative to it. The calculations would yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: These are representative values based on standard bond lengths and data from analogous computed structures, as a specific DFT study for this molecule is not publicly available.)

ParameterAtom(s) InvolvedPredicted ValueJustification
Bond Length C-I~2.10 ÅTypical C(sp²)-I bond length.
C-N (in ring)~1.34 ÅCharacteristic of a C-N double bond in a pyridine ring.
C-C (in ring)~1.39 ÅAromatic C-C bond character.
C(pyridine)-C(cyclopropyl)~1.50 ÅStandard C(sp²)-C(sp³) single bond.
C-C (in cyclopropyl)~1.51 ÅTypical C-C bond in a cyclopropane (B1198618) ring.
Bond Angle C-C-C (in cyclopropyl)~60°Defining angle of a three-membered ring, indicative of high strain. nih.gov
C-N-C (in ring)~117°Typical angle in a pyridine ring.
I-C-C (in ring)~120°Standard angle for a substituent on a benzene-like ring.

Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. ims.ac.jp Computational methods are uniquely capable of locating and characterizing these fleeting structures. e3s-conferences.orgschrodinger.com By modeling the transition state, chemists can calculate the activation energy (the energy barrier for the reaction), which is crucial for predicting reaction rates and understanding reaction mechanisms. e3s-conferences.org

For this compound, a key reaction is the substitution of the iodine atom, for example, in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com DFT calculations can model the entire reaction pathway, including the oxidative addition of the C-I bond to the palladium catalyst. This involves locating the transition state structure for this step and calculating its energy. Mapping the potential energy surface reveals the energy of reactants, intermediates, transition states, and products, providing a complete energy profile for the reaction. chemrxiv.org These calculations can explain, for instance, why a reaction is selective or why certain conditions are required to overcome the activation barrier. nih.gov

Reaction Mechanism Predictions and Validation

Computational modeling is instrumental in predicting and validating reaction mechanisms. By comparing the calculated energy barriers of different possible pathways, the most likely mechanism can be identified. e3s-conferences.orgsioc.ac.cn For this compound, several reaction types are possible, including electrophilic substitution on the pyridine ring, nucleophilic substitution at the carbon bearing the iodine, and reactions involving the strained cyclopropyl ring.

For instance, in a radical reaction, DFT can help determine whether a specific cyclization proceeds via a 5-exo or a 6-endo pathway by calculating the activation energies for both transition states. sioc.ac.cn In the case of this compound, computational studies could predict the regioselectivity of lithiation or the mechanism of ring-opening of the cyclopropyl group under specific conditions, potentially involving radical or ionic intermediates. sioc.ac.cn

Cyclopropyl Ring Strain Analysis and its Influence on Reactivity

The cyclopropyl group is a key feature of the molecule, defined by its significant ring strain. The C-C-C bond angles are forced to be approximately 60° instead of the ideal 109.5° for sp³ hybridized carbon. nih.gov This deviation from ideal geometry results in substantial strain energy, estimated to be around 27.9 kcal/mol for cyclopropane. nih.gov

This high strain has profound chemical consequences:

Bent Bonds: The C-C bonds in the cyclopropyl ring are not straight but are bent outwards. This leads to increased p-character in the bonding orbitals, making them behave somewhat like π-bonds.

Enhanced Reactivity: The stored strain energy provides a thermodynamic driving force for reactions that lead to ring-opening, as this relieves the strain. nih.govsioc.ac.cn This makes the cyclopropyl group susceptible to attack by radicals, electrophiles, and nucleophiles under conditions where a normal alkyl group would be inert.

Electronic Effects: The cyclopropyl group can act as an electron-donating group through conjugation with an adjacent π-system, which can influence the reactivity of the pyridine ring.

Table 2: Comparison of Properties of Strained vs. Strain-Free Alkane Systems

PropertyCyclopropane (Strained)Propane (Strain-Free)
C-C-C Bond Angle ~60°~109.5°
Ring Strain Energy ~27.9 kcal/mol nih.gov0 kcal/mol (acyclic)
C-C Bond Character Increased p-character, "π-like"Standard σ-bond
Reactivity Prone to ring-opening reactions sioc.ac.cnGenerally inert

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Analysis)

The reactivity of a molecule is governed by its electronic structure. Computational chemistry provides several descriptors to quantify this, with Frontier Molecular Orbital (FMO) theory being one of the most important. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to act as a nucleophile or donate electrons.

LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to act as an electrophile or accept electrons.

For this compound, the nature of the HOMO and LUMO can be predicted by considering the electronic effects of its components. The pyridine ring and the electron-donating cyclopropyl group would contribute significantly to the HOMO, making these sites susceptible to attack by electrophiles. The electron-withdrawing iodine atom would lower the energy of orbitals localized on the C-I bond, making the LUMO likely centered there. This indicates that the carbon atom attached to the iodine is the primary site for nucleophilic attack. scispace.commdpi.com Other descriptors, like the Molecular Electrostatic Potential (MEP) map, visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further confirming likely sites of interaction. mdpi.com

Table 3: Predicted Frontier Orbitals and Reactivity of this compound

DescriptorPredicted Location/CharacteristicImplied Reactivity
HOMO High density on the pyridine π-system and cyclopropyl group.Susceptible to electrophilic attack.
LUMO High density on the C-I antibonding orbital (σ*).Susceptible to nucleophilic attack at the C-I carbon, leading to substitution.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap generally indicates higher reactivity.
MEP Negative potential (red) around the pyridine nitrogen; Positive potential (blue) near the C-I bond.The nitrogen atom is a site for protonation/H-bonding; the C-I carbon is an electrophilic site.

Advanced Spectroscopic and Analytical Methodologies in the Study of 2 Cyclopropyl 5 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Cyclopropyl-5-iodopyridine. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR experiments provide comprehensive data on the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) substituent.

The pyridine ring protons (H-3, H-4, and H-6) typically appear in the aromatic region of the spectrum. The H-6 proton, adjacent to the nitrogen atom, is expected to be the most deshielded, appearing furthest downfield. The H-4 proton often appears as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, adjacent to the cyclopropyl group, will also show characteristic splitting.

The cyclopropyl group gives rise to a more complex set of signals in the upfield region. These include a multiplet for the single methine proton (CH) and separate multiplets for the two pairs of diastereotopic methylene (B1212753) protons (CH₂), which are magnetically non-equivalent.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 8.40 - 8.50 d ~2.0
H-4 7.70 - 7.80 dd ~8.5, 2.0
H-3 7.05 - 7.15 d ~8.5
Cyclopropyl CH 1.95 - 2.05 m -
Cyclopropyl CH₂ 1.00 - 1.10 m -
Cyclopropyl CH₂' 0.70 - 0.80 m -

Note: Data are typical values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. The carbon atom attached to the iodine (C-5) is significantly influenced by the halogen's electronic effects, resulting in a characteristic chemical shift. The C-2 carbon, bonded to the cyclopropyl group, and the C-6 carbon, adjacent to the nitrogen, also show distinctive downfield shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-2 164 - 166
C-6 151 - 153
C-4 145 - 147
C-3 122 - 124
C-5 85 - 87
Cyclopropyl CH 15 - 17
Cyclopropyl CH₂ 9 - 11

Note: Data are typical values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between H-3 and H-4 on the pyridine ring. slideshare.net An HMBC experiment establishes long-range (2-3 bond) correlations between protons and carbons, which is essential for definitively linking the cyclopropyl substituent to the C-2 position of the pyridine ring. nih.gov

Variable Temperature (VT) NMR: VT NMR experiments are used to study dynamic processes and conformational changes in molecules. ox.ac.uk By recording spectra at different temperatures, researchers can investigate phenomena such as restricted rotation or ring-flipping. rsc.orgscielo.br For this compound, VT NMR could be used to study the rotational barrier of the cyclopropyl group relative to the pyridine ring, should any significant energy barrier exist that would lead to signal broadening at room temperature. scielo.brnih.gov

Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas with the same nominal mass. For this compound (C₈H₈IN), HRMS is used to confirm its composition by matching the experimentally measured mass to the calculated exact mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₈IN
Calculated Exact Mass [M]⁺ 244.9702 u
Ionization Mode ESI⁺, EI⁺
Expected m/z 245.9774 [M+H]⁺ (ESI) or 244.9702 [M]⁺ (EI)

Note: ESI (Electrospray Ionization) and EI (Electron Ionization) are common techniques. The observed m/z will depend on the ionization method used.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable structural information through characteristic fragmentation patterns. When this compound is subjected to EI-MS, the high-energy electrons (typically 70 eV) induce ionization and subsequent fragmentation, yielding a unique mass spectrum.

The molecular ion peak (M•+) is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's monoisotopic mass of approximately 245 amu. This peak, arising from the removal of a single electron, confirms the molecular weight of the compound. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Key fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, leading to a prominent peak corresponding to the loss of an iodine radical ([M-I]•+). This results in a fragment ion at m/z 118, which represents the 2-cyclopropylpyridinyl cation.

Loss of Cyclopropyl Group: Cleavage of the bond between the pyridine ring and the cyclopropyl substituent can occur. Loss of a cyclopropyl radical (•C₃H₅) would produce a fragment ion at m/z 204 ([M-C₃H₅]•+).

Fragmentation of the Cyclopropyl Ring: The strained cyclopropane (B1198618) ring can undergo cleavage. A common fragmentation for cyclopropyl groups is the loss of ethylene (B1197577) (C₂H₄), which would lead to a fragment at m/z 217 ([M-C₂H₄]•+). docbrown.info

Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species, though these are often less diagnostic than the initial losses of the key substituents. nist.gov

The relative intensities of these fragment peaks provide insight into the molecule's structure. For instance, a highly abundant m/z 118 peak would underscore the lability of the carbon-iodine bond.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (Predicted)Proposed Fragment IonFormula of FragmentNotes
245[M]•+[C₈H₈IN]•+Molecular Ion
217[M-C₂H₄]•+[C₆H₄IN]•+Loss of ethylene from the cyclopropyl group
204[M-C₃H₅]•+[C₅H₃IN]•+Loss of the cyclopropyl radical
118[M-I]•+[C₈H₈N]•+Loss of the iodine radical

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and determining molecular weight with minimal fragmentation. Unlike EI-MS, ESI-MS typically generates protonated molecules or other adducts, preserving the intact molecular structure.

For this compound, analysis by ESI-MS in positive ion mode would primarily yield the protonated molecule, [M+H]⁺. This occurs by the addition of a proton to the basic nitrogen atom of the pyridine ring. Given the molecular weight of 245.06 g/mol , the [M+H]⁺ ion would be detected at an m/z of approximately 246.

In addition to the protonated molecule, other adducts may be observed depending on the solvent system and the presence of salts. Common adducts include those formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺). The formation of these adducts can provide further confirmation of the molecular weight. Because ESI is a gentle ionization method, significant fragmentation is generally not observed unless induced in the collision cell of a tandem mass spectrometer (MS/MS). nih.gov This makes ESI-MS an excellent tool for accurately determining the molecular mass of the parent compound and for quantitative studies when coupled with liquid chromatography.

Table 2: Predicted ESI-MS Adducts for this compound

Ion SpeciesFormulam/z (Predicted)Ionization Mode
Protonated Molecule[C₈H₈IN + H]⁺246.0Positive
Sodium Adduct[C₈H₈IN + Na]⁺268.0Positive
Potassium Adduct[C₈H₈IN + K]⁺283.9Positive

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a combination of absorptions characteristic of the cyclopropyl group, the substituted pyridine ring, and the carbon-iodine bond.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are anticipated in the region of 3100-3000 cm⁻¹. The C-H bonds of the cyclopropyl group are also expected to absorb in this region, typically around 3100-3000 cm⁻¹, which is slightly higher than for unstrained alkanes due to the increased s-character of the C-H bonds. docbrown.info

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. pw.edu.pl The substitution pattern on the ring influences the exact position and intensity of these absorptions.

Cyclopropyl Group Vibrations: The CH₂ scissoring vibration of the cyclopropyl ring typically appears around 1480-1440 cm⁻¹. docbrown.info A characteristic ring breathing or skeletal vibration for the cyclopropane moiety is often observed near 1020-1000 cm⁻¹. docbrown.info

C-I Stretching Vibration: The carbon-iodine stretching vibration is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range. This absorption may be weak and falls in the fingerprint region of the spectrum, where other bending vibrations also occur.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchPyridine Ring & Cyclopropyl Group
1600-1550C=N StretchPyridine Ring
1550-1400C=C StretchPyridine Ring
1480-1440CH₂ ScissorCyclopropyl Group
1020-1000Ring BreathingCyclopropyl Group
600-500C-I StretchIodo-substituent

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For molecules with a center of symmetry, Raman and IR are mutually exclusive; however, for a molecule like this compound which lacks such symmetry, many vibrations will be active in both techniques, albeit with different intensities.

The Raman spectrum of this compound is expected to be particularly useful for observing certain vibrations:

Symmetric Ring Breathing Modes: The symmetric "ring breathing" vibration of the pyridine ring, typically observed around 1000-1030 cm⁻¹, often produces a very strong and sharp signal in the Raman spectrum. researchgate.net This provides a clear marker for the aromatic core.

C-I Bond: The C-I stretching vibration, while weak in the IR spectrum, can be more prominent in the Raman spectrum due to the high polarizability of the iodine atom. Its detection provides direct evidence of the iodo-substituent.

Aromatic C-H Stretching: The aromatic C-H stretching modes above 3000 cm⁻¹ are also readily observed.

Cyclopropyl Ring Modes: The symmetric vibrations of the cyclopropyl ring will also be Raman active.

By comparing the relative intensities of bands in both IR and Raman spectra, a more complete vibrational assignment can be made, offering deeper insights into the molecular structure. aps.org

Table 4: Expected Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchPyridine Ring & Cyclopropyl GroupMedium
1600-1550C=N / C=C StretchPyridine RingMedium-Strong
1030-1000Symmetric Ring BreathingPyridine RingStrong
600-500C-I StretchIodo-substituentMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions in the solid state.

The analysis would yield a detailed structural model from which key parameters can be extracted:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C and C-H bonds in the cyclopropyl ring, C-C, C-N, and C-H bonds in the pyridine ring, and the C-I bond) and angles would be obtained. This data can reveal the effects of the electron-withdrawing iodine and the sterically distinct cyclopropyl group on the geometry of the pyridine ring.

Conformation: The technique would determine the torsional angle between the plane of the pyridine ring and the cyclopropyl group, defining the preferred conformation of the molecule in the crystal lattice.

Planarity: The planarity of the pyridine ring can be assessed, and any distortions caused by the substituents can be quantified.

Intermolecular Interactions: The arrangement of molecules within the crystal unit cell, known as crystal packing, would be elucidated. This is crucial for understanding intermolecular forces such as halogen bonding (interactions involving the iodine atom), π-π stacking between pyridine rings, and C-H···π interactions. nih.gov The presence of a heavy atom like iodine makes the formation of halogen bonds a distinct possibility, which can significantly influence the solid-state architecture.

Table 5: Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Bond Lengthse.g., C-I, C-N, C=C, C-C (cyclopropyl)
Bond Anglese.g., C-C-I, C-N-C, H-C-H (cyclopropyl)
Torsional AnglesOrientation of the cyclopropyl group relative to the pyridine ring
Intermolecular DistancesEvidence for halogen bonding, π-stacking, van der Waals forces
Crystal Packing MotifOverall arrangement of molecules in the solid state

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for analyzing this compound. In this technique, the compound is separated based on its polarity. A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The relatively nonpolar nature of the iodinated pyridine derivative would lead to good retention on a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen. helixchrom.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which can monitor the absorbance of the pyridine ring's π-system at a specific wavelength (e.g., around 254 nm). nih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass data, enabling definitive peak identification and impurity profiling.

Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. This compound is expected to be amenable to GC analysis. The sample is vaporized and separated on a capillary column, typically with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of the main component and any impurities based on their mass spectra and retention times.

Table 6: Typical Chromatographic Conditions for Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetection Method
HPLC C18 (Reversed-Phase)Acetonitrile / Water GradientDAD or MS
GC 5% Phenyl PolysiloxaneHelium or HydrogenFID or MS

Synthetic Applications and Broader Utility of 2 Cyclopropyl 5 Iodopyridine

Role as a Versatile Building Block in Organic Synthesis

2-Cyclopropyl-5-iodopyridine serves as a foundational component for the synthesis of more elaborate chemical structures. The iodine atom at the 5-position is particularly amenable to participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Key coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org This method is widely used to connect the pyridine (B92270) core to other aryl or heteroaryl fragments. libretexts.orgorganic-chemistry.org The reactivity of the C-I bond is generally high, making it a preferred site for coupling. nrochemistry.com

Sonogashira Coupling: This reaction involves the coupling of the iodopyridine with a terminal alkyne, creating a carbon-carbon triple bond. nrochemistry.comscirp.org This is a valuable method for introducing alkynyl moieties into the pyridine structure. nrochemistry.comscirp.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the iodopyridine with an amine. wikipedia.orglibretexts.org This is a crucial transformation for synthesizing various nitrogen-containing compounds. wikipedia.orglibretexts.org

The cyclopropyl (B3062369) group, while generally stable, can influence the reactivity and properties of the molecule. It can impact the electronic nature of the pyridine ring and provide steric bulk, which can be advantageous in controlling the regioselectivity of certain reactions.

Application in the Construction of Complex Heterocyclic Systems

The versatility of this compound as a building block is particularly evident in its application for constructing complex heterocyclic systems. Through sequential cross-coupling reactions, chemists can elaborate the pyridine core to build fused ring systems and other intricate molecular architectures.

For instance, a Suzuki-Miyaura coupling at the 5-position can be followed by another transformation at a different position on the pyridine ring or on the newly introduced substituent. This stepwise approach allows for the controlled and predictable assembly of complex molecules. The pyridine nitrogen itself can also participate in reactions, further expanding the possibilities for creating diverse heterocyclic structures. These complex systems are often scaffolds for biologically active molecules and functional materials. chim.itethernet.edu.et

Utilization in the Design and Synthesis of Advanced Functional Materials

The unique electronic and structural features of molecules derived from this compound make them attractive for the development of advanced functional materials. The pyridine ring is a common component in organic light-emitting diodes (OLEDs), and the introduction of a cyclopropyl group can fine-tune the electronic properties of these materials.

The ability to introduce various functional groups through cross-coupling reactions allows for the systematic modification of properties such as luminescence, charge transport, and thermal stability. This makes this compound a valuable starting material for creating novel organic electronic materials.

Precursor for Advanced Catalytic Ligands and Metal Complexes

The pyridine nitrogen in this compound and its derivatives can act as a ligand, coordinating to metal centers to form catalytic complexes. By modifying the substituents on the pyridine ring, it is possible to design ligands with specific steric and electronic properties.

For example, phosphine (B1218219) groups or other coordinating moieties can be introduced via cross-coupling reactions, leading to the formation of bidentate or multidentate ligands. academie-sciences.fr These ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium to create catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and other cross-coupling reactions. academie-sciences.frmdpi.com

Strategic Intermediate in the Exploration of Novel Chemical Space

In the field of medicinal chemistry and drug discovery, the exploration of novel chemical space is crucial for identifying new therapeutic agents. unibe.chmdpi.com "Chemical space" refers to the vast number of possible molecules that could potentially be synthesized. mdpi.com this compound serves as a strategic intermediate that allows chemists to access previously unexplored regions of this space. core.ac.ukbeilstein-journals.org

The combination of the pyridine core, the cyclopropyl group, and the reactive iodine handle provides a gateway to a diverse range of molecular structures. By systematically varying the coupling partners in reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a large library of compounds with different functionalities and three-dimensional shapes can be generated. This approach is instrumental in the search for new molecules with desirable biological activities. acs.org

Concluding Remarks and Future Research Directions

Current Challenges and Opportunities in Cyclopropyl-Iodopyridine Chemistry

A primary challenge in the chemistry of functionalized pyridines is achieving regioselectivity. nih.govscispace.com For molecules like 2-Cyclopropyl-5-iodopyridine, selective reaction at either the C-I bond or via C-H activation, without disturbing the cyclopropyl (B3062369) ring, requires precisely controlled conditions. The cyclopropyl group itself can be susceptible to ring-opening under certain catalytic or acidic conditions, presenting another hurdle. acs.org Overcoming these challenges, however, opens significant opportunities. The iodine atom is an excellent leaving group, making the C5 position ideal for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. rsc.orgsigmaaldrich.com This allows for the straightforward introduction of diverse aryl, vinyl, or alkynyl substituents.

Furthermore, the presence of the cyclopropyl group can confer unique conformational constraints and metabolic stability to derivative compounds, an attractive feature in medicinal chemistry. The nitrogen atom in the pyridine (B92270) ring can act as a ligand for metal catalysts, which can either be a challenge by causing catalyst deactivation or an opportunity for directing reactions to specific sites on the ring. rsc.org The development of catalytic systems that are compatible with such heterocyclic structures is an ongoing area of research. rsc.orgnih.gov There is a considerable opportunity to explore the synergistic effects of the iodo and cyclopropyl groups, where one group can electronically influence the reactivity of the other, enabling novel transformations that are not possible with simpler pyridine derivatives.

Emerging Methodologies and Synthetic Paradigms

Modern synthetic chemistry is moving towards more efficient and environmentally benign methodologies. For cyclopropyl-iodopyridine scaffolds, several emerging paradigms are particularly relevant:

Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. nih.gov This could enable novel C-H functionalizations or coupling reactions on the pyridine ring that are complementary to traditional metal-catalyzed methods. For instance, radical difluoroalkylation has been demonstrated on α-cyclopropylpyridines. nih.gov

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly desirable. The reactivity of the C-I bond in this compound makes it an ideal candidate for late-stage diversification, allowing a common intermediate to be converted into a library of analogues. nih.gov Methodologies that enable selective C-H functionalization at other positions on the ring would further enhance this potential.

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters such as temperature, pressure, and mixing, which can be crucial for managing reactive intermediates and improving the safety and scalability of reactions involving halogenated heterocycles.

Nickel-Catalyzed Cross-Coupling: While palladium catalysis is well-established, nickel catalysis is emerging as a powerful and more economical alternative for cross-coupling reactions, including those involving heteroaryl halides. researchgate.net Developing nickel-catalyzed methods for functionalizing this compound could provide access to new reaction pathways and functional group tolerance. researchgate.net

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble complex pyridine structures from simple precursors represents a highly efficient synthetic strategy. acs.orgacs.org Future work could focus on incorporating cyclopropyl and iodo functionalities through such convergent approaches. acs.org

Potential for Innovations in Material Science and Catalysis

The unique electronic and structural properties of this compound and its derivatives suggest potential applications beyond pharmaceuticals.

Material Science: Halogenated pyridines are used as building blocks for functional materials with specific electronic or optical properties. nbinno.com The incorporation of the cyclopropyl group could influence the packing of molecules in the solid state, potentially leading to new organic semiconductors or materials with interesting photophysical properties. The iodine atom facilitates the synthesis of larger conjugated systems through cross-coupling reactions, which are fundamental to the creation of organic light-emitting diodes (OLEDs), dyes, and pigments. nbinno.comnbinno.com

Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom's lone pair can coordinate to a metal center, and the substituents at the 2- and 5-positions can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. By synthesizing bipyridine or other multidentate ligands from this compound, it may be possible to develop novel catalysts for a range of organic transformations. The ability to form stable complexes with transition metals could enhance their catalytic activity in various industrial processes. Furthermore, these compounds can serve as precursors for organometallic complexes that are themselves pivotal in catalytic cycles.

Future research in these areas will undoubtedly uncover new reactivity patterns and applications for this versatile chemical building block, solidifying the importance of functionalized pyridines in modern science.

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